LY3202626

Description

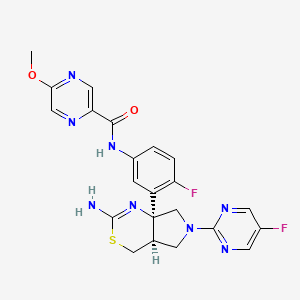

Structure

3D Structure

Properties

CAS No. |

1628690-73-2 |

|---|---|

Molecular Formula |

C22H20F2N8O2S |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

N-[3-[(4aR,7aS)-2-amino-6-(5-fluoropyrimidin-2-yl)-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |

InChI |

InChI=1S/C22H20F2N8O2S/c1-34-18-8-26-17(7-27-18)19(33)30-14-2-3-16(24)15(4-14)22-11-32(21-28-5-13(23)6-29-21)9-12(22)10-35-20(25)31-22/h2-8,12H,9-11H2,1H3,(H2,25,31)(H,30,33)/t12-,22-/m0/s1 |

InChI Key |

VQSRKMNBWMHJKY-YTEVENLXSA-N |

Isomeric SMILES |

COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)[C@]34CN(C[C@H]3CSC(=N4)N)C5=NC=C(C=N5)F |

Canonical SMILES |

COC1=NC=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)C34CN(CC3CSC(=N4)N)C5=NC=C(C=N5)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY3202626; LY-3202626; LY 3202626. |

Origin of Product |

United States |

Foundational & Exploratory

LY3202626 mechanism of action in Alzheimer's disease

An In-depth Technical Guide on the Core Mechanism of Action of LY3202626 in Alzheimer's Disease

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[1] The amyloid cascade hypothesis posits that the accumulation of Aβ is a primary event in AD pathogenesis.[2] A key enzyme in the generation of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[2][3] BACE1 is considered a prime therapeutic target for reducing Aβ levels.[4] LY3202626 is a potent, central nervous system (CNS) penetrant, small-molecule inhibitor of BACE1 developed by Eli Lilly for the treatment of Alzheimer's disease.[5][6][7][8] Although its development was discontinued due to a lack of clinical efficacy, a detailed understanding of its mechanism of action remains valuable for researchers in the field.[5][9]

Core Mechanism of Action: BACE1 Inhibition

The primary mechanism of action of LY3202626 is the direct inhibition of the enzymatic activity of BACE1. APP can be processed through two main pathways:

-

Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, producing a soluble fragment (sAPPα) and precluding the formation of Aβ.[10]

-

Amyloidogenic Pathway: APP is sequentially cleaved first by BACE1 and then by the γ-secretase complex. BACE1 cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by γ-secretase releases the Aβ peptide.[2][9]

LY3202626 binds to the active site of BACE1, blocking its ability to cleave APP. This inhibition effectively shifts APP processing away from the amyloidogenic pathway, leading to a significant reduction in the production of all downstream products, including sAPPβ, C99, and ultimately, Aβ peptides (Aβ1-40 and Aβ1-42).[1][9]

Pharmacodynamic Profile

LY3202626 demonstrated potent and selective BACE1 inhibition in vitro, which translated to robust pharmacodynamic effects in nonclinical species and humans.[1]

In Vitro Potency and Selectivity

The inhibitory activity of LY3202626 was assessed against BACE1, the homologous enzyme BACE2, and other aspartyl proteases. The compound showed high potency for BACE1 and BACE2 with significant selectivity over other enzymes.[1]

| Enzyme Target | IC₅₀ (nM) |

| Human BACE1 | 0.615 ± 0.101 |

| Human BACE2 | 0.871 ± 0.241 |

| Cathepsin D | > 14,000 |

| Pepsin | > 14,000 |

| Renin | > 14,000 |

| Table 1: In vitro enzymatic potency and selectivity of LY3202626. Data sourced from reference[1]. |

In cell-based assays using PDAPP mouse primary neuronal cultures, LY3202626 effectively lowered Aβ levels.[1][4]

| Analyte | EC₅₀ (nM) |

| Aβ1–40 | 0.275 ± 0.176 |

| Aβ1–42 | 0.228 ± 0.244 |

| Table 2: Potency of LY3202626 in reducing Aβ levels in PDAPP neuronal cultures. Data sourced from reference[1]. |

Preclinical In Vivo Effects

Oral administration of LY3202626 to PDAPP mice and dogs resulted in significant, dose-dependent reductions of Aβ and other BACE1-derived biomarkers in the brain and cerebrospinal fluid (CSF).[1][7]

| Species | Dose (mg/kg) | Tissue/Fluid | Biomarker | % Reduction (Max) |

| PDAPP Mice | 3.0 | Brain Cortex | C99 | ~65% |

| PDAPP Mice | 3.0 | Brain Cortex | sAPPβ | Significant |

| PDAPP Mice | 3.0 | Brain Cortex | Aβ₁-ₓ | Significant |

| Dogs | 1.5 | CSF | Aβ₁-ₓ | ~80% |

| Table 3: Summary of maximal pharmacodynamic effects of LY3202626 in preclinical models. Data sourced from reference[1]. |

Clinical Pharmacodynamic Effects

In a Phase I study (NCT02323334) involving healthy subjects and AD patients, LY3202626 was well-tolerated and demonstrated robust, dose-dependent, and sustained reductions of Aβ concentrations in both plasma and CSF.[1][5][7]

| Population | Dose | Fluid | Biomarker | % Reduction |

| Healthy Subjects | 6 mg (14 days) | CSF | Aβ₁-₄₂ | 73.1 ± 7.96 |

| Healthy Subjects | 6 mg (14 days) | CSF | Aβ₁-₄₀ | 77.0 ± 5.61 |

| Healthy Subjects | 6 mg (14 days) | CSF | sAPPβ | 76.2 ± 6.09 |

| Table 4: Reduction of CSF biomarkers in healthy human subjects after 14 days of daily dosing with 6 mg LY3202626. Data sourced from reference[1]. |

Experimental Protocols

In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer)

This assay determines the in vitro potency of a compound against purified recombinant human BACE1.

-

Principle: A synthetic FRET peptide substrate containing a fluorophore and a quencher is used. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitor's potency is measured by its ability to prevent this increase.

-

Methodology:

-

Reagents: Purified recombinant human BACE1, FRET peptide substrate (e.g., MCA-SEVNLDAEFRK(DNP)RRRR-NH₂), LY3202626 in various concentrations, assay buffer.[1]

-

Procedure: LY3202626 is pre-incubated with the BACE1 enzyme.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The mixture is incubated at a controlled temperature.

-

Fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

-

Human CSF Biomarker Analysis Protocol

This protocol outlines the steps for assessing the pharmacodynamic effect of LY3202626 in human subjects.

-

Study Design: A randomized, placebo-controlled, double-blind study (e.g., NCT02323334, Part B/C) is conducted.[1]

-

Methodology:

-

Subject Enrollment: Healthy volunteers or AD patients are enrolled and randomized to receive placebo or specific single or multiple doses of LY3202626.

-

CSF Collection: Serial CSF samples are collected via an indwelling subarachnoid lumbar catheter over a defined period (e.g., from 4 hours pre-dose to 36 hours post-dose).[1]

-

Sample Processing: CSF samples are collected, centrifuged to remove cellular debris, aliquoted, and stored at -80°C until analysis.

-

Bioanalysis: Concentrations of Aβ₁-₄₀, Aβ₁-₄₂, and sAPPβ are measured using validated immunoassays (e.g., ELISA, Meso Scale Discovery).

-

Data Analysis: The percentage change from baseline in biomarker concentrations is calculated for each dose group and compared to the placebo group.

-

Clinical Trial Outcomes and Discontinuation

Despite the potent and consistent reduction of Aβ in the CSF of patients, the Phase II NAVIGATE-AD trial (NCT02791191) was terminated early.[6][9] An interim analysis revealed a low probability of identifying a statistically significant slowing of cognitive or functional decline in patients with mild AD dementia receiving LY3202626 compared to placebo.[6][7] While generally well-tolerated, the treatment did not result in a clinically meaningful benefit on efficacy measures.[6][7] This outcome, shared by other BACE1 inhibitors, highlights the complex pathology of Alzheimer's disease and suggests that potent Aβ reduction alone, once symptoms are present, may be insufficient to alter the disease course.

Conclusion

LY3202626 is a highly potent and selective BACE1 inhibitor that effectively crosses the blood-brain barrier to engage its target. Its mechanism of action is centered on blocking the rate-limiting step of the amyloidogenic pathway, leading to a robust and sustained decrease in Aβ production in both preclinical models and human subjects.[1] The comprehensive pharmacodynamic data confirms its intended biological effect. However, the failure to translate this potent biomarker modulation into clinical cognitive or functional benefits in the NAVIGATE-AD study contributed to the broader re-evaluation of the BACE1 inhibitor class for the treatment of mild to moderate Alzheimer's disease.[6] The data and methodologies from the LY3202626 development program remain a valuable resource for understanding the role of the amyloid pathway in AD and for the design of future therapeutic strategies.

References

- 1. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 as a therapeutic target in Alzheimer's disease: rationale and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 6. researchgate.net [researchgate.net]

- 7. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Early Clinical Development of LY3202626, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. heraldopenaccess.us [heraldopenaccess.us]

Preclinical Profile of LY3202626: A BACE1 Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY3202626 is a potent, central nervous system (CNS) penetrant, small-molecule inhibitor of the beta-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[3] The accumulation and aggregation of Aβ in the brain are considered key pathological hallmarks of Alzheimer's disease (AD).[3][4] By inhibiting BACE1, LY3202626 was developed to reduce the production of Aβ peptides, thereby potentially slowing the progression of AD.[1] This technical guide provides a comprehensive overview of the preclinical studies of LY3202626 in various Alzheimer's models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. Although the clinical development of LY3202626 was discontinued, the preclinical data offers valuable insights into the pharmacology and therapeutic potential of BACE1 inhibition.[1][5]

Core Mechanism of Action

LY3202626 exerts its pharmacological effect by directly inhibiting the enzymatic activity of BACE1. This inhibition prevents the initial cleavage of the amyloid precursor protein (APP) at the β-secretase site, a critical step in the generation of Aβ peptides.[1][3]

Quantitative Data Summary

The preclinical efficacy of LY3202626 was evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

In Vitro Potency and Selectivity

LY3202626 demonstrated high potency for BACE1 and BACE2, with significant selectivity against other related aspartyl proteases.[4][6]

| Target Enzyme | Assay Type | Parameter | Value (nM) |

| Human BACE1 | FRET Assay | IC50 | 0.615 ± 0.101 |

| Human BACE2 | FRET Assay | IC50 | 0.871 ± 0.241 |

| Cathepsin D | Protease Assay | IC50 | > 14,000 |

| Pepsin | Protease Assay | IC50 | > 14,000 |

| Renin | Protease Assay | IC50 | > 14,000 |

| Table 1: In vitro inhibitory potency and selectivity of LY3202626.[4][6] |

In Vitro Aβ Reduction in Neuronal Cultures

In primary cortical neuronal cultures from embryonic PDAPP mice (expressing the human APPV717F mutation), LY3202626 led to a concentration-dependent decrease in secreted Aβ peptides.[4]

| Aβ Species | Parameter | Value (nM) |

| Aβ1-40 | EC50 | 0.275 ± 0.176 |

| Aβ1-42 | EC50 | 0.228 ± 0.244 |

| Table 2: Potency of LY3202626 in reducing Aβ levels in PDAPP mouse primary neuronal cultures.[4] |

In Vivo Pharmacodynamic Effects in Animal Models

Oral administration of LY3202626 resulted in significant, dose-dependent reductions of Aβ and other BACE1 cleavage products in the brains of PDAPP mice and cerebrospinal fluid (CSF) of beagle dogs.[4][5]

PDAPP Mice (3 hours post-single oral dose)

| Dose (mg/kg) | Brain Concentration (nM) | Cortical Aβ1-x Reduction (%) | Hippocampal Aβ1-x Reduction (%) |

| 0.3 | 28.1 | Significant | Significant |

| 1.0 | 38.1 | Significant | Significant |

| 3.0 | 110.2 | Significant | Significant |

| Table 3: Dose-dependent reduction of brain Aβ levels in PDAPP mice.[4] |

Beagle Dogs (single 1.5 mg/kg oral dose)

| Time Post-Dose (hours) | CSF Aβ1-x Reduction from Baseline (%) |

| 9 | ~80% |

| Table 4: Reduction of CSF Aβ levels in beagle dogs.[4] |

Experimental Protocols

Detailed methodologies were employed to characterize the preclinical profile of LY3202626.

In Vitro Enzyme Inhibition Assay (FRET)

The inhibitory potency of LY3202626 against recombinant human BACE1 and other aspartyl proteases was determined using a fluorescence resonance energy transfer (FRET) assay.[4]

Primary Neuronal Culture and Aβ Measurement

-

Cell Culture: Primary cortical neurons were cultured from embryonic PDAPP mice, which carry the APPV717F mutation.[4]

-

Treatment: Neuronal cultures were exposed to varying concentrations of LY3202626 for 24 hours.[4]

-

Aβ Quantification: The levels of secreted Aβ1-40 and Aβ1-42 in the culture medium were measured using specific immunoassays (e.g., ELISA).[4]

-

Cytotoxicity Assessment: Cell viability was assessed to ensure that the observed reduction in Aβ was not due to cellular toxicity. The EC50 for cytotoxicity was determined to be greater than 100,000 nM.[4]

In Vivo Studies in Animal Models

-

Animal Models:

-

PDAPP Mice: Transgenic mice overexpressing a mutant form of human APP (V717F), which develop age-dependent Aβ plaques.[4][7] Young PDAPP mice were used for these studies.[4][8]

-

Beagle Dogs: A non-transgenic, large animal model used to assess pharmacokinetics and pharmacodynamics, particularly in the CSF.[4][9]

-

-

Drug Administration: LY3202626 was administered orally via gavage to mice and as a single oral dose to dogs.[4][8]

-

Sample Collection and Analysis:

-

Mice: Brain tissue (cortex and hippocampus) was collected at specific time points (e.g., 3 hours) after dosing. Brain homogenates were analyzed for levels of Aβ1-x, C99 (a BACE1 cleavage product), and sAPPβ using biochemical assays.[4][8]

-

Dogs: Plasma and CSF samples were collected at various time points before and after dosing. Aβ1-x levels were measured in these fluids.[4][9]

-

-

Statistical Analysis: Analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's test) was used to determine the statistical significance of the observed effects.[4]

Conclusion

The preclinical data for LY3202626 robustly demonstrate its intended mechanism of action as a potent and selective BACE1 inhibitor. In vitro studies confirmed its high affinity for BACE1, while cellular assays showed effective reduction of Aβ peptides at nanomolar concentrations.[4] In vivo studies in Alzheimer's disease models, specifically PDAPP mice and beagle dogs, further substantiated these findings, showing significant, dose-dependent reductions in central and peripheral Aβ levels following oral administration.[4][5] The compound also exhibited good CNS penetration, a critical feature for targeting a neurological disease.[4] While LY3202626 did not proceed through clinical development, the comprehensive preclinical characterization provides a valuable case study for the development of BACE1 inhibitors and underscores the complexities of translating potent amyloid-lowering therapies into clinical cognitive benefits for patients with Alzheimer's disease.

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. Discovery and Early Clinical Development of LY3202626, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.iospress.com [content.iospress.com]

- 7. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The BACE1 Inhibitor LY3202626: A Technical Analysis of its Role in the Amyloid Cascade Hypothesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3202626, a potent, central nervous system (CNS) penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), was a clinical candidate developed by Eli Lilly for the treatment of Alzheimer's disease.[1][2] Rooted in the amyloid cascade hypothesis, the therapeutic strategy behind LY3202626 was to curtail the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease.[1][3] This document provides a comprehensive technical overview of LY3202626, including its mechanism of action, key preclinical and clinical data, and the experimental methodologies used in its evaluation. While showing robust Aβ reduction, the compound's clinical development was ultimately discontinued due to a lack of clinical efficacy in the NAVIGATE-AD Phase 2 trial.[4][5] This guide serves as a detailed resource for researchers in the field of Alzheimer's drug development.

The Amyloid Cascade Hypothesis and the Role of BACE1

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the initiating pathological event in Alzheimer's disease, leading to the formation of senile plaques, which in turn trigger a cascade of downstream events including neurofibrillary tangle formation, neuronal cell death, and ultimately, dementia.[3][5][6] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[7][8]

BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to generate Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[3][4][7] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase within the Aβ domain, which precludes the formation of Aβ.[3][7]

Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for Alzheimer's disease.[1][2] The rationale is that inhibiting BACE1 will reduce the production of Aβ, thereby preventing the formation of amyloid plaques and halting the progression of the disease.[1]

LY3202626: A Potent BACE1 Inhibitor

LY3202626 is a small molecule inhibitor of BACE1.[4][9] Its mechanism of action is the direct inhibition of the enzymatic activity of BACE1, thereby blocking the initial cleavage of APP in the amyloidogenic pathway.[1]

Signaling Pathway of APP Processing and BACE1 Inhibition

The following diagram illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing and the point of intervention for LY3202626.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of LY3202626.

In Vitro Potency and Selectivity

| Parameter | Value | Assay | Source |

| BACE1 IC50 | 0.615 ± 0.101 nM | Fluorescence Resonance Energy Transfer (FRET) | [1] |

| BACE2 IC50 | 0.871 ± 0.241 nM | FRET | [1] |

| Cathepsin D IC50 | > 14,000 nM | Protease Assay | [1] |

| Pepsin IC50 | > 14,000 nM | Protease Assay | [1] |

| Renin IC50 | > 14,000 nM | Protease Assay | [1] |

| Aβ1-40 EC50 | 0.275 ± 0.176 nM | PDAPP Neuronal Cultures | [1] |

| Aβ1-42 EC50 | 0.228 ± 0.244 nM | PDAPP Neuronal Cultures | [1] |

Table 1: In Vitro Potency and Selectivity of LY3202626. [1]

Preclinical In Vivo Efficacy

| Species | Dose | Time Point | Biomarker | % Reduction (Mean ± SD) | Source |

| PDAPP Mice | 3.0 mg/kg (oral) | 3-12 hours | Cortical Aβ1-x | Significant suppression | [1] |

| PDAPP Mice | 3.0 mg/kg (oral) | 3 hours | CSF Aβ1-x | ~75% | [1] |

| Beagle Dogs | 1.5 mg/kg (oral) | 9 hours | CSF Aβ1-x | ~80% | [1] |

| Beagle Dogs | 1.5 mg/kg (oral) | 2 hours | Plasma Aβ1-x | ~80% | [1] |

Table 2: Preclinical In Vivo Efficacy of LY3202626 in Animal Models. [1]

Clinical Pharmacodynamic Effects (Phase 1)

| Population | Dose | Biomarker | % Reduction (Mean ± SD) | Source |

| Healthy Subjects | 1.6 mg (single dose) | CSF Aβ1-42 | 33.4 ± 13.4% | [10] |

| Healthy Subjects | 26 mg (single dose) | CSF Aβ1-42 | 71.6 ± 10.4% | [10] |

| Humans | 6 mg (once daily) | CSF Aβ1-42 | 73.1 ± 7.96% | [1] |

Table 3: Clinical Pharmacodynamic Effects of LY3202626 in Phase 1 Studies. [1][10]

NAVIGATE-AD Phase 2 Trial (NCT02791191)

The NAVIGATE-AD study was a Phase 2 clinical trial that evaluated the efficacy and safety of LY3202626 in patients with mild Alzheimer's disease dementia.[4][5][11] The trial was terminated early due to a low probability of finding a statistically significant treatment effect.[4][5]

| Outcome Measure | Placebo | LY3202626 (3 mg) | LY3202626 (12 mg) | p-value | Source |

| Change in Flortaucipir PET SUVR | No significant difference | No significant difference | No significant difference | Not statistically significant | [4][5] |

| Cognitive & Functional Decline | No clinically meaningful difference | No clinically meaningful difference | No clinically meaningful difference | Not clinically meaningful | [4][5] |

Table 4: Key Efficacy Outcomes of the NAVIGATE-AD Phase 2 Trial. [4][5]

A statistically significant increase in treatment-emergent adverse events in the psychiatric disorders system organ class was reported for both LY3202626 doses compared to placebo.[4][5]

Experimental Protocols

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for determining the in vitro potency of BACE1 inhibitors.

Methodology:

-

Reagent Preparation:

-

Recombinant human BACE1 enzyme is diluted to a working concentration in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).[12][13]

-

A synthetic FRET peptide substrate containing a fluorophore and a quencher is diluted in the assay buffer. The peptide sequence is designed to be a substrate for BACE1.[12][14]

-

LY3202626 is serially diluted in the assay buffer to create a range of concentrations for IC50 determination.[14]

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well or 384-well black microplate.[12][15]

-

LY3202626 dilutions and BACE1 enzyme are added to the wells and pre-incubated to allow for inhibitor binding.[14]

-

The reaction is initiated by the addition of the FRET substrate.[12]

-

The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair.[12][15]

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear phase of the fluorescence increase.

-

The percentage of BACE1 inhibition is calculated for each concentration of LY3202626 relative to a control with no inhibitor.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[14]

-

Quantification of Amyloid-Beta (Aβ) by ELISA

This protocol outlines the general steps for quantifying Aβ levels in biological samples such as cerebrospinal fluid (CSF) or brain homogenates.

Methodology:

-

Plate Coating and Blocking:

-

Sample and Standard Incubation:

-

Detection:

-

After washing, a detection antibody that recognizes a different epitope on the Aβ peptide (e.g., a C-terminal specific antibody for Aβ40 or Aβ42) is added. This antibody is typically biotinylated.[16][17]

-

Following another incubation and wash step, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.[17]

-

-

Signal Generation and Measurement:

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the Aβ standards against their known concentrations.

-

The concentration of Aβ in the unknown samples is then determined by interpolating their absorbance values on the standard curve.[17]

-

Conclusion

LY3202626 stands as a well-characterized, potent BACE1 inhibitor that demonstrated robust target engagement by significantly reducing Aβ levels in both preclinical models and human subjects.[1] Its development was a direct and logical application of the amyloid cascade hypothesis. However, the failure of LY3202626 and other BACE1 inhibitors to demonstrate clinical efficacy in slowing cognitive decline in patients with mild to moderate Alzheimer's disease has raised significant questions about the timing of intervention and the overall validity of the amyloid cascade hypothesis as the sole driver of the disease, particularly in its later stages.[4][5] The data and methodologies presented in this guide provide a valuable case study for the scientific community, highlighting both the successes in pharmacodynamic modulation and the ultimate challenges in translating this into clinical benefit for patients with Alzheimer's disease.

References

- 1. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid-β oligomer detection by ELISA in cerebrospinal fluid and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. intimakmur.co.id [intimakmur.co.id]

- 18. ELISA Method for Measurement of Amyloid-ß Levels | Springer Nature Experiments [experiments.springernature.com]

- 19. Validation and Clinical Utility of ELISA Methods for Quantification of Amyloid-β of Peptides in Cerebrospinal Fluid Specimens from Alzheimer’s Disease Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The BACE1 Inhibitor LY3202626: A Technical Overview of its Chemical Structure, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3202626 is a potent, central nervous system (CNS) penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company, it was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD). The rationale behind its development lies in the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in AD pathogenesis. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP). By inhibiting BACE1, LY3202626 aims to reduce the levels of Aβ peptides, thereby slowing or preventing the progression of AD. This document provides a detailed technical guide on the chemical structure, synthesis, and key experimental data related to LY3202626.

Chemical Structure

The chemical structure for LY3202626 is presented below.

Chemical Name: N-(3-((4aR,7aS)-2-Amino-6-(5-fluoropyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydro-1H-pyrano[4,3-d]thiazol-6-yl)phenyl)-5-fluoropicolinamide

Molecular Formula: C24H23F2N7O2S

Molecular Weight: 527.55 g/mol

(Image of the chemical structure of LY3202626 would be placed here if image generation were possible.)

Synthesis of LY3202626

The synthesis of LY3202626 has been described in the scientific literature, including a notable large-scale preparation. A key step in the synthesis involves an intramolecular [3+2] nitrone cycloaddition to construct the core bicyclic isoxazolidine intermediate. The general synthetic approach is outlined below, with detailed experimental protocols for key transformations.

Synthetic Scheme Overview

A retrosynthetic analysis reveals a convergent synthesis strategy. The core pyranothiazine structure is assembled from a chiral amino alcohol precursor. The synthesis provides the desired enantiomer with high purity and good diastereoselectivity.

(A simplified, high-level synthetic scheme diagram would be presented here.)

Key Experimental Protocols

Protocol 1: Synthesis of the Bicyclic Isoxazolidine Intermediate via [3+2] Nitrone Cycloaddition

This protocol describes the pivotal intramolecular cycloaddition reaction.

-

Materials: Chiral amino alcohol precursor, oxidizing agent (e.g., m-CPBA), solvent (e.g., dichloromethane).

-

Procedure:

-

The chiral amino alcohol precursor is dissolved in the appropriate solvent under an inert atmosphere.

-

The solution is cooled to a specific temperature (e.g., 0 °C).

-

The oxidizing agent is added portion-wise to the solution to form the nitrone in situ.

-

The reaction mixture is allowed to warm to room temperature and stirred until the intramolecular cycloaddition is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the bicyclic isoxazolidine intermediate.

-

Protocol 2: Construction of the Aminothiazine Ring

This protocol details the formation of the aminothiazine moiety.

-

Materials: The isoxazolidine intermediate, a source of thiourea (e.g., benzoyl isothiocyanate followed by hydrolysis), cyclization agent (e.g., 1,1'-Carbonyldiimidazole - CDI), solvent (e.g., tetrahydrofuran).

-

Procedure:

-

The bicyclic intermediate is reacted with benzoyl isothiocyanate to form a thiourea derivative.

-

The resulting thiourea is then treated with a cyclizing agent like CDI in a suitable solvent.

-

The reaction mixture is heated to facilitate the cyclization and formation of the aminothiazine ring.

-

The product is isolated and purified by crystallization or chromatography.

-

Quantitative Data

The following tables summarize the key quantitative data for LY3202626 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of LY3202626

| Target | Assay Type | IC50 (nM) |

| Human BACE1 | FRET | 0.615 ± 0.101 |

| Human BACE2 | FRET | 0.871 ± 0.241 |

| Cathepsin D | - | > 14,000 |

| Pepsin | - | > 14,000 |

| Renin | - | > 14,000 |

Table 2: In Vitro Efficacy of LY3202626 in Neuronal Cultures

| Analyte | Cell Type | EC50 (nM) |

| Aβ1–40 | PDAPP Neuronal Cultures | 0.275 ± 0.176 |

| Aβ1–42 | PDAPP Neuronal Cultures | 0.228 ± 0.244 |

Table 3: In Vivo Pharmacodynamic Effects of LY3202626

| Species | Dose | Time Point | % Reduction in CSF Aβ1-x |

| Dog | 1.5 mg/kg | 9 hours | ~80% |

| Human | 6 mg QD | - | 73.1 ± 7.96% (Aβ1–42) |

Signaling Pathway and Experimental Workflow

BACE1 Signaling Pathway in Amyloid-Beta Production

LY3202626 targets the initial step in the amyloidogenic processing of the amyloid precursor protein (APP). The following diagram illustrates this pathway.

Caption: Amyloidogenic processing of APP and the inhibitory action of LY3202626 on BACE1.

Experimental Workflow for BACE1 Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a BACE1 inhibitor like LY3202626.

Caption: A representative experimental workflow for the preclinical and early clinical evaluation of a BACE1 inhibitor.

Conclusion

LY3202626 is a well-characterized, potent, and selective BACE1 inhibitor that demonstrated robust reduction of Aβ levels in both preclinical models and in human subjects. While its clinical development for Alzheimer's disease was discontinued, the extensive research conducted on LY3202626 provides valuable insights for the development of future BACE1 inhibitors and other disease-modifying therapies for neurodegenerative disorders. The detailed synthetic pathways and comprehensive preclinical data serve as a critical resource for researchers in the field of medicinal chemistry and drug discovery.

Pharmacological Profile of the BACE1 Inhibitor LY3202626: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3202626 is a potent, orally available, and central nervous system (CNS) penetrant small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly, LY3202626 was engineered to address safety challenges observed with previous BACE1 inhibitors.[1][2] It demonstrates high affinity for BACE1 and its homolog BACE2, leading to robust, dose-dependent reductions in amyloid-beta (Aβ) peptides in both preclinical species and humans.[3][4] The primary mechanism of action is the inhibition of the initial enzymatic step in the amyloidogenic pathway, a key process in the "Amyloid Cascade Hypothesis" of Alzheimer's disease (AD).[5][6] Despite promising preclinical and early clinical pharmacodynamic effects, the Phase II clinical trial (NAVIGATE-AD) was terminated as an interim analysis indicated a low probability of achieving a statistically significant slowing of cognitive or functional decline.[6][7] This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and the mechanistic rationale for LY3202626.

Mechanism of Action: Targeting the Amyloid Cascade

BACE1 is an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][8] Cleavage of APP by BACE1 generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by the γ-secretase complex releases Aβ peptides of varying lengths, most notably Aβ40 and the highly aggregation-prone Aβ42.[8] In Alzheimer's disease, the accumulation and aggregation of Aβ peptides are believed to be a central pathological event, leading to the formation of amyloid plaques and subsequent neurotoxicity.[1][9]

LY3202626 acts as a competitive inhibitor of BACE1, blocking its ability to cleave APP.[5] By preventing this initial step, it effectively reduces the production of all downstream products of the amyloidogenic pathway, including C99, sAPPβ, Aβ40, and Aβ42.[3] This proposed mechanism is intended to halt the progression of amyloid pathology.

Quantitative Pharmacological Data

The potency and efficacy of LY3202626 have been characterized across in vitro, cellular, and in vivo models.

Table 1: In Vitro Enzyme and Cellular Inhibition

This table summarizes the inhibitory potency of LY3202626 against BACE1, BACE2, and other proteases, as well as its activity in a cell-based model. Data sourced from Willis et al. (2022) and Probechem.[3][4][10][11]

| Parameter | Target/System | Value |

| IC50 | Human BACE1 | 0.615 ± 0.101 nM |

| Human BACE2 | 0.871 ± 0.241 nM | |

| Cathepsin D | > 14,000 nM | |

| Pepsin | > 14,000 nM | |

| Renin | > 14,000 nM | |

| EC50 | Aβ1-40 Reduction (PDAPP Neurons) | 0.275 ± 0.176 nM |

| Aβ1-42 Reduction (PDAPP Neurons) | 0.228 ± 0.244 nM | |

| Cytotoxicity (PDAPP Neurons) | > 100,000 nM |

Table 2: In Vivo Pharmacodynamic Effects

This table details the observed Aβ reduction in animal models and humans following oral administration of LY3202626. Data sourced from Willis et al. (2022).[3][10][11][12]

| Species | Dose | Matrix | Analyte | % Reduction (from baseline) | Time Point |

| Beagle Dog | 1.5 mg/kg (single dose) | CSF | Aβ1-x | ~80% | 9 hours |

| Human | 6 mg QD (multiple doses) | CSF | Aβ1-42 | 73.1 ± 7.96% | 14 days |

Experimental Protocols and Methodologies

Detailed methods are crucial for the interpretation and replication of pharmacological data.

In Vitro BACE1/BACE2 Inhibition Assay

-

Enzyme Source : Purified, recombinant human BACE1 or BACE2.[3]

-

Assay Principle : A Fluorescence Resonance Energy Transfer (FRET) assay was employed.[3]

-

Substrate : A synthetic FRET peptide with the sequence: MCA-S-E-V-N-L-D-A-E-F-R-K(dinitrophenol)-R-R-R-R-NH2.[3] Cleavage of the substrate by BACE1 separates the fluorophore (MCA) from the quencher (dinitrophenol), resulting in a measurable increase in fluorescence.

-

Procedure : LY3202626 was incubated with the enzyme and substrate, and the rate of fluorescence increase was measured to determine the level of inhibition and calculate the IC50 value.[3]

-

Selectivity Screening : Assays for other aspartyl proteases (Cathepsin D, pepsin, renin) were conducted using commercially available reagents and protocols.[3]

Cellular Aβ Reduction Assay

-

Cell System : Primary cortical neuronal cultures derived from embryonic PDAPP mice. These mice carry the APP V717F "Indiana" mutation, which increases Aβ production.[3]

-

Treatment Protocol : Neuronal cultures were exposed to varying concentrations of LY3202626 for 24 hours.[3]

-

Endpoint Measurement : Levels of secreted Aβ1-40 and Aβ1-42 in the cell culture medium were quantified using analytical biochemistry assays (e.g., ELISA).[3]

-

Cytotoxicity Assessment : A parallel assay was conducted to determine the concentration of LY3202626 that induced cellular toxicity, establishing a therapeutic window.[3]

In Vivo Animal Studies

-

PDAPP Mouse Model :

-

Dosing : Young PDAPP mice received a single oral gavage dose of LY3202626 (0.3, 1.0, or 3.0 mg/kg) or vehicle.[3]

-

Sample Collection : Brains were collected 3 hours post-dosing.[3]

-

Analysis : Hippocampal and cortical extracts were analyzed for levels of Aβ1-x, C99, and sAPPβ to confirm target engagement and pharmacodynamic effect in the CNS.[3]

-

-

Beagle Dog Model :

-

Methodology : To allow for serial sampling, young beagle dogs were implanted with a spinal cannula for repeated collection of cerebrospinal fluid (CSF) over a 48-hour period.[3]

-

Dosing : Animals received a single oral 1.5 mg/kg dose of LY3202626.[3]

-

Analysis : Both plasma and CSF were collected at multiple time points to assess the pharmacokinetic profile and the corresponding pharmacodynamic effect on Aβ levels in both the periphery and the CNS.[3][13]

-

Human Clinical Trials

-

Phase I (NCT02323334) : This was a multi-part, randomized, placebo-controlled study in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of LY3202626.[3][5] It involved single ascending dose and multiple ascending dose cohorts, with PD measured by Aβ levels in both plasma and CSF.[3]

-

Phase II (NAVIGATE-AD; NCT02791191) : This trial enrolled patients with mild AD dementia to evaluate the efficacy and safety of LY3202626 over 52 weeks.[6][7]

-

Primary Objective : To assess the change in cerebral tau pathology using flortaucipir Positron Emission Tomography (PET) scans.[7]

-

Secondary Objectives : To measure changes in cognitive and functional abilities using scales such as ADAS-Cog13, ADCS-iADL, and the composite iADRS.[7]

-

Outcome : The trial was terminated prematurely after a pre-specified interim analysis concluded there was a low likelihood of identifying a statistically significant treatment effect on the primary or secondary endpoints.[7]

-

Clinical Development and Conclusion

LY3202626 was designed as a potent, low-dose BACE1 inhibitor that successfully demonstrated high blood-brain barrier permeability and robust, dose-dependent reduction of Aβ in the CNS of animals and humans.[3][11][12] The preclinical and Phase I data supported its progression into further clinical development.

However, the therapeutic hypothesis—that substantially lowering Aβ production would slow tau pathology and cognitive decline in patients with mild AD—was not supported by the Phase II NAVIGATE-AD trial.[7] The early termination of this trial, along with similar results from other BACE1 inhibitor programs, has raised significant questions about the timing of intervention, the complexity of AD pathology beyond amyloid accumulation, and the potential for on-target side effects from inhibiting a key protease.[1][14] While LY3202626 itself is no longer in development, the extensive data gathered from its investigation provide critical insights for the field of neurodegenerative disease research.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Early Clinical Development of LY3202626, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LY3202626 | BACE inhibitor | Probechem Biochemicals [probechem.com]

- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species | Semantic Scholar [semanticscholar.org]

- 11. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Early clinical development of LY3202626

An In-depth Technical Guide to the Early Clinical Development of LY3202626

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia.[1] A primary pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, forming plaques.[1] The amyloid cascade hypothesis posits that the accumulation of Aβ is a critical initiating event in AD pathogenesis.[2] The production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by the beta-site APP cleaving enzyme 1 (BACE1).[1][3] This has made BACE1 a key therapeutic target for reducing Aβ levels.[4]

LY3202626 was an investigational, potent, small-molecule BACE1 inhibitor designed for low-dose administration with high central nervous system (CNS) penetration.[1][3] It was developed by Eli Lilly to address toxicity issues observed with previous BACE1 inhibitors, such as LY2811376 (retinal toxicity) and LY2886721 (elevated liver enzymes).[1][3] This document provides a detailed technical overview of the preclinical and early clinical development of LY3202626. Although its development was ultimately discontinued, the data from its early trials offer valuable insights for researchers in the field of neurodegenerative disease.[5]

Mechanism of Action: BACE1 Inhibition

In the amyloidogenic pathway, BACE1 performs the initial cleavage of APP, generating a soluble extracellular fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[6] The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[6] By inhibiting BACE1, LY3202626 was designed to block the first step of this cascade, thereby reducing the production of all downstream Aβ species.[5] This mechanism is distinct from the non-amyloidogenic pathway, where APP is first cleaved by α-secretase, precluding the formation of Aβ.[2]

Preclinical Development

Experimental Protocols: In Vitro Assays

-

Fluorescence Resonance Energy Transfer (FRET) Assay: The inhibitory potency of LY3202626 on human BACE1 and BACE2 was determined using a FRET-based assay. This method typically involves a synthetic peptide substrate containing a fluorophore and a quencher pair. In the uncleaved state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage by BACE1/2, the pair is separated, resulting in a measurable increase in fluorescence. The concentration of LY3202626 required to inhibit 50% of the enzyme activity (IC50) was calculated.[7][8]

-

Primary Neuronal Culture Assay: Primary cortical neurons were cultured from embryonic PDAPP mice, which carry the human APP V717F mutation. These cultures were exposed to varying concentrations of LY3202626 for 24 hours. The levels of secreted Aβ1-40 and Aβ1-42 in the culture medium were then quantified using analytical biochemistry assays to determine the half-maximal effective concentration (EC50).[7]

Data Presentation: In Vitro Potency and Selectivity

LY3202626 demonstrated potent inhibition of BACE1 and BACE2 with high selectivity over other aspartyl proteases.[7]

| Target | Assay Type | Result (IC50 / EC50) | Reference |

| Human BACE1 | FRET Assay | IC50: 0.615 ± 0.101 nM | [7][8] |

| Human BACE2 | FRET Assay | IC50: 0.871 ± 0.241 nM | [7] |

| Cathepsin D, Pepsin, Renin | Protease Assays | IC50: > 14,000 nM | [7] |

| Aβ1-40 Reduction | PDAPP Mouse Neuronal Culture | EC50: 0.275 ± 0.176 nM | [7][8] |

| Aβ1-42 Reduction | PDAPP Mouse Neuronal Culture | EC50: 0.228 ± 0.244 nM | [7][8] |

Experimental Protocol: In Vivo Canine Study

To assess in vivo activity and CNS penetration, a study was conducted in cannulated beagle dogs (n=6). A single oral dose of LY3202626 (1.5 mg/kg) was administered. Plasma and cerebrospinal fluid (CSF) samples were collected at baseline and at various time points over a 48-hour period to measure the concentration of total Aβ (Aβ1-x).[7][9]

Data Presentation: Pharmacodynamic Effects in Animal Models

The canine study confirmed robust Aβ reduction in both plasma and CSF, indicating that LY3202626 effectively crosses the blood-brain barrier.[7][8]

| Species | Dose | Matrix | Maximal Aβ Reduction | Time to Max Reduction | Reference |

| Beagle Dog | 1.5 mg/kg (single oral) | Plasma | ~80% | 2 hours | [7][9] |

| Beagle Dog | 1.5 mg/kg (single oral) | CSF | ~80% | 9 hours | [7][8][9] |

Early Clinical Development

The early clinical evaluation of LY3202626 focused on establishing its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans through a series of Phase 1 trials before progressing to a Phase 2 study in patients with AD.

Experimental Protocol: Phase 1 Study (NCT02323334)

A randomized, placebo-controlled, double-blind, single-site Phase 1 study was conducted in healthy subjects.[7] The trial was designed in four sequential parts to comprehensively evaluate the drug's profile:

-

Part A (Single Ascending Dose): Assessed the safety, tolerability, and plasma PK/PD of single doses of LY3202626.[7]

-

Part B (Single Dose CSF): Examined single-dose safety and PK/PD in both plasma and CSF to confirm CNS penetration and central target engagement.[7]

-

Part C (Multiple Ascending Dose): Evaluated the safety, tolerability, and PK/PD in plasma and CSF after 14 days of daily dosing.[7]

-

Part D: Was intended to explore multiple daily doses in an AD patient population but was not completed.[7]

Data Presentation: Clinical Trial Overview & Human Pharmacodynamics

The Phase 1 studies demonstrated that LY3202626 was well-tolerated and produced a robust, dose-dependent reduction in Aβ concentrations in both plasma and CSF.[5][10] The subsequent Phase 2 trial was terminated due to a lack of efficacy.[2][5]

| Trial ID | Phase | Population | Primary Objective(s) | Status | Reference |

| NCT02323334 | 1 | Healthy Volunteers | Safety, Tolerability, PK/PD | Completed | [5][7] |

| NCT02555449 | 1 | Healthy Volunteers | Pharmacokinetics | Completed | [5] |

| NCT02791191 (NAVIGATE-AD) | 2 | Mild AD Dementia | Safety, Efficacy (Tau PET) | Terminated | [2][10] |

The pharmacodynamic effects observed in the Phase 1 study confirmed potent central BACE1 inhibition in humans.

| Dose Regimen | Matrix | Biomarker | Mean Reduction from Baseline | Reference |

| 6 mg once daily (QD) | CSF | Aβ1-42 | 73.1 ± 7.96% | [7][8] |

Phase 2 NAVIGATE-AD Study (NCT02791191)

The NAVIGATE-AD study was a Phase 2 trial designed to assess whether high levels of BACE1 inhibition (targeted at 70-90%) with LY3202626 could slow the progression of tau pathology, as measured by flortaucipir PET scans, in patients with mild AD dementia.[10] The trial was terminated in July 2018 after an interim analysis of 316 randomized participants concluded there was a low probability of identifying a statistically significant benefit in slowing cognitive or functional decline.[5][10] Results showed that while the drug was generally well-tolerated, it did not produce a significant change in cerebral tau burden or clinical outcomes compared to placebo.[2][10] Furthermore, a slight cognitive decline was noted in patients who had been on the treatment for the longest duration.[5]

Summary and Conclusion

LY3202626 was a potent, CNS-penetrant BACE1 inhibitor that successfully addressed the toxicity concerns of earlier-generation compounds.[1][3] Preclinical data demonstrated high in vitro potency and robust in vivo reduction of Aβ in both plasma and CSF in animal models.[7] Early clinical development confirmed these findings in humans, with Phase 1 studies showing that LY3202626 was well-tolerated and achieved significant, dose-dependent reductions of Aβ in the CSF, confirming target engagement in the brain.[5][7][8]

Despite these promising pharmacodynamic effects, the subsequent Phase 2 NAVIGATE-AD trial was terminated for futility.[2][10] The trial found no evidence that potent BACE1 inhibition by LY3202626 could slow tau pathology progression or clinical decline in patients with mild AD, and a slight worsening of cognition was observed.[5][10] The discontinuation of LY3202626, along with other BACE1 inhibitors, has contributed to a broader re-evaluation of this therapeutic strategy for the treatment of Alzheimer's disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Early Clinical Development of LY3202626, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of LY3202626

For Researchers, Scientists, and Drug Development Professionals

Introduction: LY3202626 is an investigational small-molecule inhibitor of the beta-site amyloid-beta precursor protein cleaving enzyme (BACE1).[1][2] Developed by Eli Lilly, it was designed as a potent, central nervous system (CNS) penetrant, low-dose therapy for Alzheimer's disease (AD).[3][4] BACE1 is a critical enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides that accumulate to form plaques in the brains of AD patients.[3][5][6] The therapeutic strategy behind LY3202626 was to inhibit BACE1, thereby reducing Aβ production and potentially slowing disease progression.[1][3] Despite showing robust target engagement and Aβ reduction in preclinical and early clinical studies, the development of LY3202626 was ultimately discontinued.[1][7] This guide provides a comprehensive technical overview of its mechanism of action, key experimental data, and the clinical findings that defined its trajectory.

Core Mechanism of Action

LY3202626 functions as a potent inhibitor of BACE1, an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][5] In the amyloid cascade, BACE1 cleaves APP to generate a soluble extracellular fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[5][6] The C99 fragment is subsequently cleaved by the γ-secretase complex to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[6][8] By inhibiting BACE1, LY3202626 blocks the initial, rate-limiting step of this pathway, leading to a significant reduction in the downstream production of both C99 and the subsequent Aβ peptides.[9]

Data Presentation

Preclinical Profile: Potency & Selectivity

LY3202626 demonstrated high potency for BACE1 and BACE2 in enzymatic and cellular assays, with significant selectivity over other related aspartyl proteases.[9]

| Assay Type | Target | Value (nM) | Notes |

| Enzymatic Inhibition | Human BACE1 | IC₅₀: 0.615 (±0.101) | FRET-based assay.[9] |

| Human BACE2 | IC₅₀: 0.871 (±0.241) | FRET-based assay.[9] | |

| Cathepsin D, Pepsin, Renin | IC₅₀: >14,000 | Demonstrates high selectivity.[9] | |

| Cellular Activity | Aβ₁₋₄₀ Lowering | EC₅₀: 0.275 (±0.176) | In PDAPP mouse primary neuronal cultures.[9] |

| Aβ₁₋₄₂ Lowering | EC₅₀: 0.228 (±0.244) | In PDAPP mouse primary neuronal cultures.[9] | |

| Cellular Cytotoxicity | PDAPP Neurons | EC₅₀: >100,000 | Indicates a wide therapeutic window in vitro.[9] |

Preclinical Profile: In Vivo Pharmacodynamics

In vivo studies in animal models confirmed robust, dose-dependent reduction of Aβ peptides in the brain and cerebrospinal fluid (CSF).[9]

| Species / Model | Dose | Effect | Timepoint |

| PDAPP Mice | 3.0 mg/kg (oral) | ~65% reduction in cortical C99 levels.[9] | 3 hours post-dose.[9] |

| 0.3, 1.0, 3.0 mg/kg (oral) | Significant, dose-dependent reduction in brain Aβ₁-x.[9] | 3 hours post-dose.[9] | |

| Beagle Dogs | 1.5 mg/kg | ~80% reduction in CSF Aβ₁-x concentrations.[9][10] | 9 hours post-dose.[9] |

Clinical Trial Data

Early clinical trials confirmed that the potent Aβ reduction observed in preclinical models translated to humans.[9] However, the Phase II study was terminated due to a lack of efficacy.[1][2]

| Study Phase | Identifier | Population | Key Doses | Primary Findings & Outcomes |

| Phase I | NCT02323334 | Healthy Volunteers & AD Patients | Single doses (0.1-45 mg); Multiple doses | Generally well-tolerated.[1][7] A 6 mg once-daily dose reduced CSF Aβ₁₋₄₂ by 73.1%.[9][10] Demonstrated robust and prolonged Aβ reduction in plasma and CSF.[2] |

| Phase II | NAVIGATE-AD (NCT02791191) | Mild AD Dementia | 3 mg or 12 mg daily for 52 weeks | Terminated early due to a low statistical probability of detecting a significant effect on cognitive or functional decline.[2][9] No significant difference in cerebral tau burden (measured by flortaucipir PET) compared to placebo.[2][11] |

Experimental Protocols

Detailed methodologies were crucial for characterizing the pharmacological profile of LY3202626.

In Vitro BACE1 and BACE2 Inhibition Assay

-

Objective: To determine the in vitro potency of LY3202626 against human BACE1 and BACE2.

-

Enzyme Source: Purified recombinant human BACE1 or BACE2.[9]

-

Substrate: A synthetic Fluorescence Resonance Energy Transfer (FRET) peptide with the sequence: methylcourmarine (MCA)-S-E-V-N-L-D-A-E-F-R-K(dinitrophenol)-R-R-R-R-NH₂.[9]

-

Methodology: The assay measures the cleavage of the FRET peptide by the BACE enzyme. In the uncleaved state, the quencher (dinitrophenol) suppresses the fluorescence of the fluorophore (MCA). Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of LY3202626 is quantified by measuring the reduction in the rate of fluorescence increase across a range of compound concentrations to determine the IC₅₀ value.

Cellular Aβ Lowering Assay

-

Objective: To assess the potency of LY3202626 in a cellular context.

-

Cell System: Primary cortical neuronal cultures derived from embryonic PDAPP mice, which harbor the APP V717F "Indiana" mutation, leading to increased Aβ production.[9]

-

Methodology: Neuronal cultures were exposed to varying concentrations of LY3202626 for 24 hours.[9] Following the incubation period, the culture medium was collected.

-

Analysis: The concentrations of secreted Aβ₁₋₄₀ and Aβ₁₋₄₂ in the medium were measured using specific immunoassays. The EC₅₀ value, representing the concentration at which Aβ secretion is reduced by 50%, was then calculated.[9]

In Vivo Pharmacodynamic Study in PDAPP Mice

-

Objective: To evaluate the in vivo effects of LY3202626 on brain Aβ processing.

-

Animal Model: Young (2-3 months old) female PDAPP mice.[9]

-

Dosing Regimen: Mice received a single oral gavage of either vehicle or LY3202626 at doses of 0.3, 1.0, or 3.0 mg/kg.[9]

-

Sample Collection: Three hours after administration, animals were anesthetized, and blood, CSF, and brain tissue were collected for analysis.[9]

-

Analysis: Brain tissue was homogenized, and extracts from the cortex and hippocampus were analyzed to quantify levels of Aβ₁-x, C99, and sAβPPβ, which are key pharmacodynamic markers of BACE1 inhibition.[9]

Discussion and Conclusion

LY3202626 is a well-characterized, potent BACE1 inhibitor that successfully demonstrated high target engagement and robust Aβ reduction from in vitro assays through to human clinical trials.[9][10] It effectively addressed toxicity concerns like retinal and liver toxicity that had halted the development of previous BACE inhibitors.[4][12]

The logical progression of its development was sound: potent preclinical activity led to a successful Phase I trial confirming safety and pharmacodynamic effects in humans.[2][7] However, the ultimate failure of the Phase II NAVIGATE-AD trial to demonstrate any significant clinical benefit in patients with mild AD dementia was a major setback.[2][11] This outcome was not unique to LY3202626, as nearly all BACE1 inhibitors have failed in late-stage clinical trials due to either a lack of efficacy or safety concerns.[7]

The discontinuation of the LY3202626 program contributes to a broader debate within the field regarding the amyloid hypothesis.[9] While the compound effectively lowered Aβ, this did not translate into a slowing of cognitive or functional decline in a symptomatic population.[2] This raises critical questions about the timing of therapeutic intervention, suggesting that BACE1 inhibition might only be effective in a presymptomatic or very early stage of the disease before significant neurodegeneration has occurred.[9] Ultimately, while LY3202626 stands as a success in medicinal chemistry and early-phase drug development, its story underscores the immense challenge of translating a potent biological mechanism into a clinically meaningful therapy for Alzheimer's disease.

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Early Clinical Development of LY3202626, a Low-Dose, CNS-Penetrant BACE Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]

- 9. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

Methodological & Application

Application Notes: In Vitro BACE1 Inhibition Assay for LY3202626

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LY3202626 is a potent, central nervous system (CNS) penetrant inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4][5] BACE1 is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[6][7][8] This cleavage event is a critical step in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's Disease.[6][7][8] These application notes provide detailed protocols for an in vitro enzymatic assay to characterize the inhibitory activity of LY3202626 against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) based method.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 initiates the proteolytic processing of APP, a transmembrane protein. Cleavage of APP by BACE1 generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is subsequently cleaved by the γ-secretase complex to generate Aβ peptides of various lengths, primarily Aβ40 and Aβ42. BACE1 inhibitors such as LY3202626 block this initial cleavage step, thereby reducing the production of all downstream Aβ species.

Quantitative Data Summary

LY3202626 demonstrates high potency for BACE1 and BACE2. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) | Selectivity |

| LY3202626 | Human BACE1 | FRET | 0.615 ± 0.101 | - |

| LY3202626 | Human BACE2 | FRET | 0.871 ± 0.241 | BACE1/BACE2 ≈ 0.7 |

| LY3202626 | Cathepsin D | FRET | > 14,000 | > 22,700-fold vs BACE1 |

| LY3202626 | Pepsin | FRET | > 14,000 | > 22,700-fold vs BACE1 |

| LY3202626 | Renin | FRET | > 14,000 | > 22,700-fold vs BACE1 |

Data compiled from literature.[1]

Experimental Protocols

In Vitro BACE1 Enzymatic Inhibition Assay (FRET)

This protocol describes the determination of the inhibitory potency of LY3202626 against purified recombinant human BACE1 using a FRET-based assay.[1] The assay relies on a synthetic peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant Human BACE1 Enzyme

-

BACE1 FRET Substrate: A synthetic peptide containing a fluorophore and a quencher (e.g., methylcourmarine (MCA) and dinitrophenol (DNP)).[1] A common substrate sequence is MCA-SEVNLDAEFRK(DNP)RRR-NH2.[1]

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

LY3202626

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of LY3202626 in DMSO.

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

-

Enzyme Preparation:

-

Dilute the recombinant human BACE1 enzyme to the desired working concentration in the assay buffer. Keep the enzyme solution on ice.

-

-

Substrate Preparation:

-

Dilute the BACE1 FRET substrate to the desired working concentration in the assay buffer. Protect the substrate solution from light.

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the assay components in the following order:

-

Test Wells: Assay Buffer, diluted LY3202626 (or test compound).

-

Positive Control (100% activity): Assay Buffer, DMSO (at the same final concentration as the test wells).

-

Negative Control (0% activity/blank): Assay Buffer, DMSO, and no enzyme (substitute with assay buffer).

-

-

-

Pre-incubation:

-

Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted BACE1 FRET substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.[6] Use excitation and emission wavelengths appropriate for the specific FRET substrate (e.g., Ex: 320 nm, Em: 405 nm).[9][10]

-

-

Data Analysis:

-

For each concentration of LY3202626 and the controls, determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.[6]

-

Subtract the reaction rate of the negative control (blank) from all other wells.

-

Calculate the percent inhibition for each concentration of LY3202626 relative to the positive control (100% activity).

-

Plot the percent inhibition against the logarithm of the LY3202626 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based BACE1 Inhibition Assay

This protocol provides a general framework for measuring the inhibition of BACE1 by LY3202626 in a cellular context by quantifying the reduction of secreted Aβ peptides.

Materials:

-

Cell line overexpressing human APP (e.g., HEK293-APP or PDAPP neuronal cultures).[1][8]

-

Cell culture medium and supplements

-

LY3202626

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

ELISA kits for Aβ40 and Aβ42

Procedure:

-

Cell Seeding:

-

Seed the APP-overexpressing cells into a 96-well plate at an appropriate density.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of LY3202626 in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of LY3202626 or a vehicle control.

-

Incubate the plate for an additional 24-48 hours.[8]

-

-

Supernatant Collection:

-

After the incubation period, collect the cell culture supernatant from each well.

-

If necessary, centrifuge the supernatant to pellet any detached cells.[8]

-

-

Aβ Quantification:

-

Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each ELISA plate.

-

Calculate the concentration of Aβ40 and Aβ42 in each sample.

-

Normalize the Aβ levels to the vehicle control (representing 0% inhibition).

-

Plot the percent reduction in Aβ against the logarithm of the LY3202626 concentration and fit the data to determine the EC50 values for Aβ40 and Aβ42 lowering.

-

Troubleshooting

-

High background fluorescence: Ensure the FRET substrate has not degraded. Protect it from light and avoid repeated freeze-thaw cycles.

-

Low enzyme activity: Confirm the activity of the recombinant BACE1. Ensure the assay buffer pH is optimal for enzyme activity (typically acidic, around pH 4.5).

-

Inconsistent results: Ensure accurate pipetting and thorough mixing. Use a consistent incubation time and temperature.

Safety Precautions

Standard laboratory safety practices should be followed. Handle all chemicals and reagents with care, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. LY3202626 is for research use only and should be handled by trained personnel.

References

- 1. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species | Semantic Scholar [semanticscholar.org]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 5. LY3202626 | BACE inhibitor | Probechem Biochemicals [probechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Preclinical Evaluation of LY3202626 in the PDAPP Mouse Model of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY3202626 is a potent, central nervous system (CNS) penetrant inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[4][5][6] The accumulation and deposition of Aβ peptides in the brain are considered central events in the pathophysiology of Alzheimer's disease (AD).[7][8][9] Consequently, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD.[4][6][10]

The PDAPP mouse is a well-established transgenic animal model of AD.[11][12] These mice overexpress a mutant form of human APP (V717F, Indiana mutation) under the control of the platelet-derived growth factor-β (PDGF-β) promoter, leading to age-dependent development of key AD-like pathologies, including extensive Aβ plaque deposition, neuritic dystrophy, and astrogliosis in the brain.[11][13][14] Cognitive deficits are also observed in this model prior to significant plaque deposition.[11] This makes the PDAPP mouse a suitable in vivo platform for evaluating the pharmacodynamic effects and therapeutic potential of BACE1 inhibitors like LY3202626.[1][15]

These application notes provide an overview of the use of PDAPP mice in studies of LY3202626, including summaries of key in vitro and in vivo findings and detailed experimental protocols.

Data Presentation

In Vitro Efficacy of LY3202626

| Parameter | Assay | Species/Cell Line | EC50 / IC50 (nM) | Reference |

| Aβ1-40 Reduction | ELISA | Primary cortical neurons from PDAPP mice | 0.275 ± 0.176 | [1] |

| Aβ1-42 Reduction | ELISA | Primary cortical neurons from PDAPP mice | 0.228 ± 0.244 | [1] |

| BACE1 Inhibition | FRET Assay | Human | 0.615 ± 0.101 | [1] |

| BACE2 Inhibition | FRET Assay | Human | 0.871 ± 0.241 | [1] |

| Cathepsin D Inhibition | Protease Assay | Human | > 14,000 | [1] |

| Pepsin Inhibition | Protease Assay | Human | > 14,000 | [1] |

| Renin Inhibition | Protease Assay | Human | > 14,000 | [1] |

In Vivo Pharmacodynamic Effects of a Single Oral Dose of LY3202626 in Young PDAPP Mice (3 hours post-dose)

| Brain Region | Analyte | Vehicle | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg | Reference |

| Hippocampus | Aβ1-x (% of Vehicle) | 100 | ~60% | ~30%,$ | ~15%,$ | [1][16] |

| C99 (% of Vehicle) | 100 | ~70% | ~45%,$ | ~25%,$ | [1][16] | |

| sAPPβ (% of Vehicle) | 100 | ~65% | ~40%,$ | ~20%,$ | [1][16] | |

| Cortex | Aβ1-x (% of Vehicle) | 100 | ~65% | ~35%,$ | ~20%,$ | [1][16] |

| C99 (% of Vehicle) | 100 | ~75% | ~50%,$ | ~30%,$ | [1][16] | |

| sAPPβ (% of Vehicle) | 100 | ~70% | ~45%,$ | ~25%,$ | [1][16] |

*p < 0.05 versus vehicle control; $p < 0.05 versus 0.3 mg/kg. Data are approximate values derived from graphical representations in the cited sources.

Time-Course of Aβ1-x Reduction in PDAPP Mice After a Single 3.0 mg/kg Oral Dose of LY3202626

| Time Point (hours) | Hippocampal Aβ1-x Reduction (% of Vehicle) | CSF Aβ1-x Reduction (% of 3h Vehicle) | Reference |

| 3 | Significant | ~75% | [1][17] |

| 6 | Significant | Significant | [1][17] |

| 9 | Significant | Significant | [1][17] |

| 12 | Significant | Significant | [1][17] |

Signaling Pathway

Caption: Mechanism of action of LY3202626 in inhibiting the amyloidogenic pathway.

Experimental Protocols

Protocol 1: Acute Oral Administration of LY3202626 in PDAPP Mice

This protocol details the procedure for a single-dose oral administration of LY3202626 to young PDAPP mice to assess its acute pharmacodynamic effects on brain Aβ levels.

Materials:

-

LY3202626 (hydrochloride salt or free-base)

-

Vehicle solution (e.g., 1% hydroxyethylcellulose, 0.25% polysorbate 80, 0.05% antifoam in purified water)

-

Young PDAPP transgenic mice (n=6-8 per group) and wild-type littermates as controls

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

1 mL syringes

-

Animal balance

-

Euthanasia supplies (e.g., CO2 chamber, isoflurane)

-

Surgical tools for brain dissection

-

Liquid nitrogen

-

-80°C freezer

Procedure:

-

Animal Acclimation: Acclimate young PDAPP mice to the housing facility for at least one week prior to the experiment. Provide ad libitum access to food and water.

-